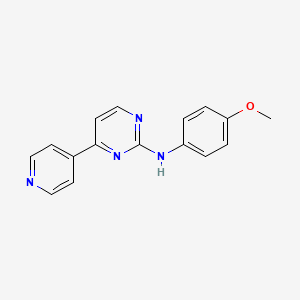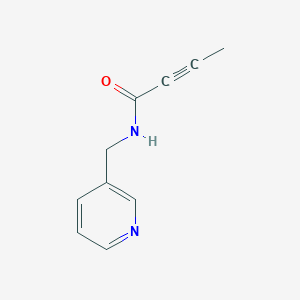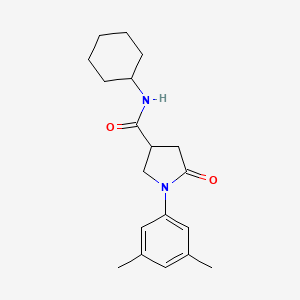![molecular formula C32H25ClN4O2S2 B11033012 (1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-2-thioxoimidazolidin-4-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11033012.png)
(1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-2-thioxoimidazolidin-4-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-2-thioxoimidazolidin-4-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the core pyrrolo[3,2,1-ij]quinolin-2(1H)-one structure, followed by the introduction of the thiazole and imidazolidinone moieties. Key steps may include:
Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted anilines and ketones under acidic or basic conditions.
Thiazole Ring Formation: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Imidazolidinone Formation: This step may involve the reaction of isocyanates with amines or the cyclization of urea derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazole and imidazolidinone moieties can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its complex structure suggests it may interact with multiple biological targets, making it a candidate for treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and catalysis.
Receptor Binding: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Antimicrobial Activity: The compound could disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1Z)-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-2-thioxoimidazolidin-4-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups within a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C32H25ClN4O2S2 |
|---|---|
Molecular Weight |
597.2 g/mol |
IUPAC Name |
5-[9-(4-chlorophenyl)-2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylideneimidazol-4-one |
InChI |
InChI=1S/C32H25ClN4O2S2/c1-31(2)17-32(3,19-12-14-20(33)15-13-19)22-11-7-10-21-24(27(38)37(31)26(21)22)25-28(39)36(29(40)35-25)30-34-23(16-41-30)18-8-5-4-6-9-18/h4-16,38H,17H2,1-3H3 |
InChI Key |
HIZUXAJYKNYZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC3=C2N1C(=C3C4=NC(=S)N(C4=O)C5=NC(=CS5)C6=CC=CC=C6)O)(C)C7=CC=C(C=C7)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3-methyl-1-(4-methylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11032936.png)
![4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11032944.png)

![N-(4-methoxyphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11032979.png)
![Ethyl 2'-amino-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]quinoline]-3'-carboxylate](/img/structure/B11032981.png)

![8-methoxy-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11033001.png)

![N-(2,5-dimethoxyphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11033015.png)
![(2E)-N-{1-[(4-ethylphenyl)carbonyl]-2,8-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-(2-methylphenyl)-3-phenylprop-2-enamide](/img/structure/B11033017.png)
![N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}-2-phenylacetamide](/img/structure/B11033018.png)
![3'-(methylsulfonyl)-8'-phenyl-1,2-dihydro-1'H-spiro[pyrazole-3,4'-pyrazolo[5,1-c][1,2,4]triazine]](/img/structure/B11033027.png)
![(2-iodophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11033030.png)

